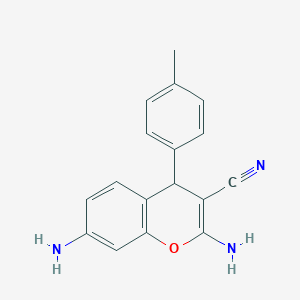
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile, also known as DMCC, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug discovery. It belongs to the class of chromene derivatives, which have been reported to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
作用机制
The mechanism of action of 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile is not fully understood, but several studies have suggested that it targets multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation. 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has been shown to inhibit the activity of PI3K/Akt/mTOR and NF-κB pathways, which are known to play a crucial role in cancer progression and inflammation. 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has also been reported to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins in cancer cells.
Biochemical and Physiological Effects:
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the replication of the hepatitis C virus. 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has also been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the aggregation of amyloid-β peptide.
实验室实验的优点和局限性
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, its low stability and sensitivity to light and heat can pose challenges for its storage and handling. 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile also requires further optimization of its synthesis method to improve the yield and purity of the product.
未来方向
For 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile research include investigating its potential use in combination therapy for cancer treatment, exploring its anti-inflammatory properties in animal models of inflammatory diseases, and developing novel derivatives of 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile with improved potency and selectivity.
合成方法
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile can be synthesized using a multi-step synthetic route that involves the reaction of 4-methylphenylacetic acid with malononitrile, followed by cyclization and condensation reactions. The final product is obtained after purification using column chromatography. The synthesis of 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has been reported in several research articles, and the yield and purity of the product can be optimized by modifying the reaction conditions.
科学研究应用
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has been reported to exhibit promising biological activities that make it a potential candidate for drug discovery. Several research studies have investigated its anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.
In addition to its anticancer activity, 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has also been reported to possess antiviral and anti-inflammatory properties. It has been shown to inhibit the replication of the hepatitis C virus and reduce the production of pro-inflammatory cytokines in vitro. 2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid-β peptide.
属性
产品名称 |
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile |
|---|---|
分子式 |
C17H15N3O |
分子量 |
277.32 g/mol |
IUPAC 名称 |
2,7-diamino-4-(4-methylphenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C17H15N3O/c1-10-2-4-11(5-3-10)16-13-7-6-12(19)8-15(13)21-17(20)14(16)9-18/h2-8,16H,19-20H2,1H3 |
InChI 键 |
WCZDODNEUXVJGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
规范 SMILES |
CC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
溶解度 |
4.4 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



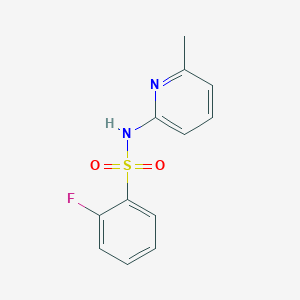
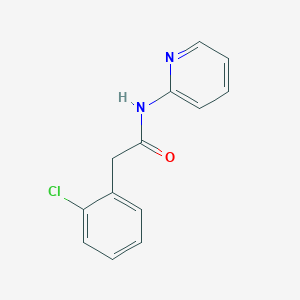
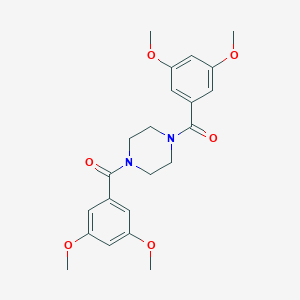
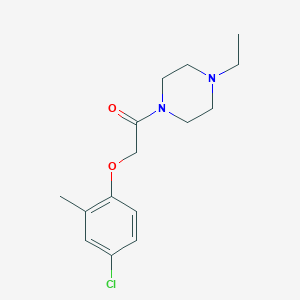
![1-[2-(4-Chlorobenzoyl)benzoyl]pyrrolidine](/img/structure/B255626.png)
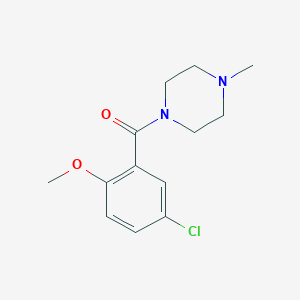
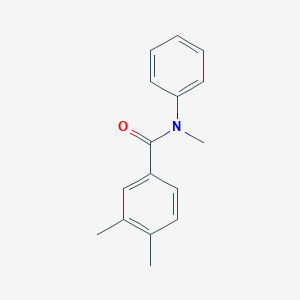
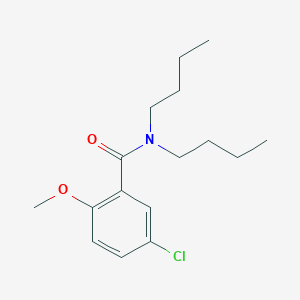
![Dimethyl 5-[(3-methylbutanoyl)amino]isophthalate](/img/structure/B255638.png)
![1-(3-Bromophenyl)-7-methyl-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B255642.png)
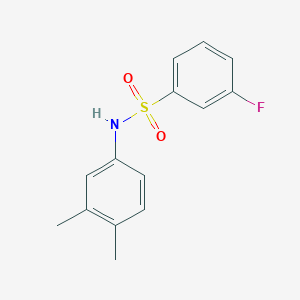
![2-(Diethylamino)ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B255650.png)
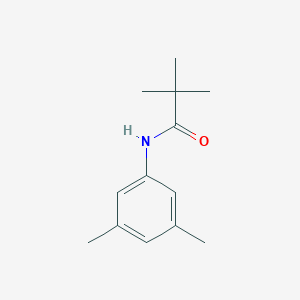
![N-benzyl-4-[2-(2-furoyl)hydrazino]-4-oxobutanamide](/img/structure/B255656.png)